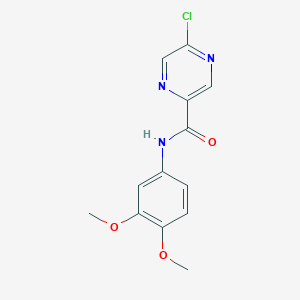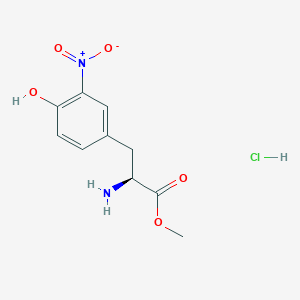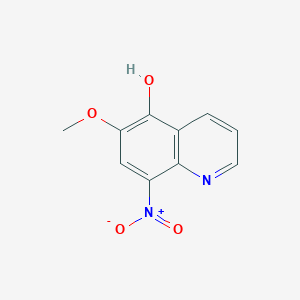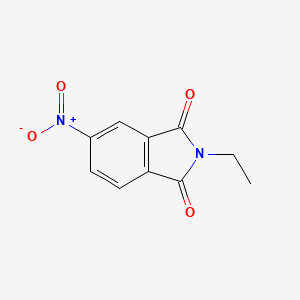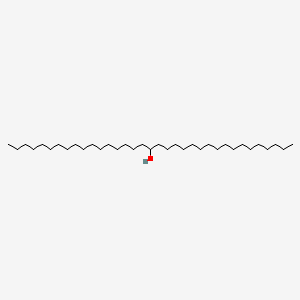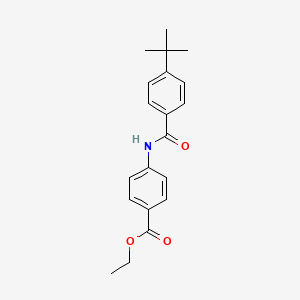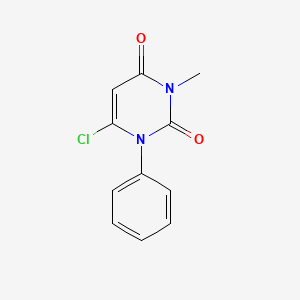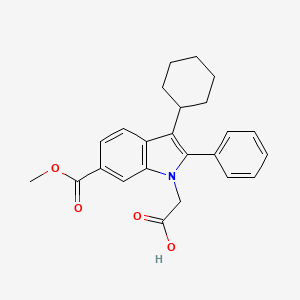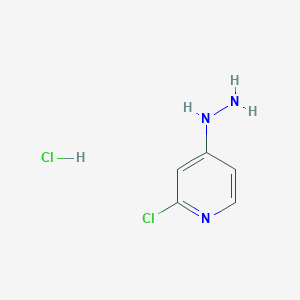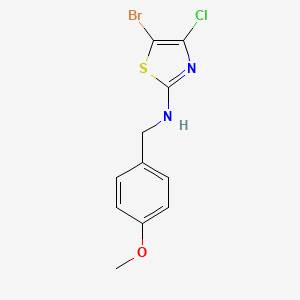![molecular formula C21H16FNO B8802088 (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL](/img/structure/B8802088.png)
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL
Overview
Description
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is a chemical compound that serves as a pivotal intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent . This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a quinoline ring. These structural features contribute to its significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves a three-step total mechano-synthesis process . The process begins with readily available 4-bromoquinoline and includes the following steps:
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to form a quinoline intermediate.
Mechanochemical Minisci C–H Alkylation: This step introduces the cyclopropyl group into the quinoline intermediate.
Extrusive Oxidation Heck Coupling: The final step involves the oxidation and coupling of the intermediate to form this compound.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale implementation. The process is designed to be eco-friendly, with exceptional stepwise efficiency and intuitive operability .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .
Scientific Research Applications
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
Medicine: As a key intermediate in the synthesis of pitavastatin, it plays a crucial role in the development of cholesterol-lowering drugs.
Mechanism of Action
The mechanism of action of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves its role as an intermediate in the synthesis of pitavastatin. Pitavastatin acts as an HMG-CoA reductase inhibitor, which leads to the reduction of low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol . The molecular targets and pathways involved include the inhibition of the HMG-CoA reductase enzyme, which is crucial for cholesterol biosynthesis.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde: Another intermediate used in the synthesis of cholesterol-lowering agents.
4-Bromoquinoline: A starting material in the synthesis of various quinoline derivatives.
Uniqueness
(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is unique due to its specific combination of structural features, which contribute to its effectiveness as an intermediate in the synthesis of pitavastatin. Its ability to undergo various chemical reactions and its role in the development of pharmaceuticals highlight its significance in scientific research and industry .
Properties
Molecular Formula |
C21H16FNO |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal |
InChI |
InChI=1S/C21H16FNO/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)23-21(15-7-8-15)18(20)5-3-13-24/h1-6,9-13,15H,7-8H2 |
InChI Key |
WULPWIFGZFQFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B8802006.png)
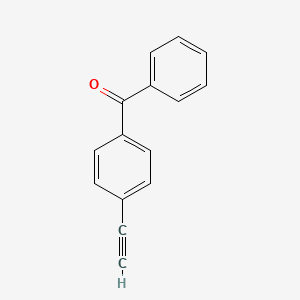
![4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8802022.png)
